4-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine
Description
4-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is a heterocyclic compound featuring a morpholine ring connected via a propanoyl linker to a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group.
However, analogous methods for oxadiazole-containing compounds often employ cyclization of amidoximes with carboxylic acid derivatives or nucleophilic substitutions .
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-21-13-4-2-12(3-5-13)16-17-14(23-18-16)6-7-15(20)19-8-10-22-11-9-19/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNXALBXZWAQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is a derivative of morpholine that incorporates a 1,2,4-oxadiazole moiety, which has been associated with various biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 365.43 g/mol . The structure consists of a morpholine ring linked to a propanoyl group and a substituted oxadiazole.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3 |
| Molecular Weight | 365.43 g/mol |
| LogP | 4.4831 |
| Polar Surface Area | 50.215 Ų |
| Hydrogen Bond Acceptors | 5 |
Antioxidant Properties
Research indicates that compounds containing the oxadiazole structure often exhibit significant antioxidant activity. The antioxidant capacity can be assessed using various assays such as the DPPH radical scavenging method. For instance, derivatives similar to this compound have shown strong radical scavenging abilities, surpassing known antioxidants like ascorbic acid in certain studies .
Anticancer Activity
The anticancer effects of this compound have been evaluated against several cancer cell lines. Notably:
- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Findings : The compound demonstrated cytotoxicity with a reduction in cell viability by up to 46% in MDA-MB-231 cells at specific concentrations . The structure's selectivity towards different cell lines suggests potential for targeted cancer therapy.
Case Studies and Research Findings
Several studies have highlighted the biological implications of similar morpholine derivatives:
- Study on Morpholin Derivatives : A study evaluating various morpholine derivatives found that modifications to the oxadiazole moiety significantly influenced both antioxidant and anticancer activities. Compounds with electron-donating groups exhibited enhanced activity due to increased lipophilicity and better interaction with cellular targets .
- Structure-Activity Relationship (SAR) : Research into the SAR of oxadiazole-containing compounds revealed that substituents on the phenyl ring could modulate biological activity. For example, the presence of methoxy groups was correlated with improved antioxidant properties due to enhanced electron donation capabilities .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The 1,2,4-oxadiazole ring has been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, derivatives of oxadiazole have been shown to inhibit the proliferation of various cancer cell lines, suggesting that 4-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine could be explored as a potential anticancer agent .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The incorporation of the morpholine group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial infections .
3. Neuroprotective Effects
Emerging evidence suggests that oxadiazole derivatives may exhibit neuroprotective effects. Studies have reported that such compounds can protect neuronal cells from oxidative stress and apoptosis, indicating a possible role in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Material Sciences
1. Polymer Chemistry
The unique structural features of This compound make it a candidate for use in polymer synthesis. Its ability to form stable bonds with various monomers can lead to the development of new polymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in creating materials for electronic devices and coatings .
2. Fluorescent Materials
Due to its aromatic structure, this compound can also be utilized in the development of fluorescent materials. The incorporation of oxadiazole units into polymer matrices can yield materials with desirable optical properties for applications in organic light-emitting diodes (OLEDs) and sensors .
Analytical Chemistry
1. Chemical Sensors
The compound's ability to interact with various analytes makes it suitable for developing chemical sensors. Its fluorescence properties can be exploited to create sensors for detecting metal ions or organic pollutants in environmental samples .
2. Chromatography
In analytical methods such as High-Performance Liquid Chromatography (HPLC), derivatives of oxadiazole are often used as stationary phases due to their unique interactions with analytes. The morpholine group may further enhance selectivity and retention times during chromatographic separation processes .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Inhibition of tumor growth; broad-spectrum activity |
| Material Sciences | Polymer synthesis, fluorescent materials | Enhanced mechanical properties; optical performance |
| Analytical Chemistry | Chemical sensors, chromatography | Improved detection limits; selective separations |
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- This could improve membrane permeability but reduce aqueous solubility.
- Heterocycle Variations : The triazolone derivative demonstrates how altering the core heterocycle (e.g., from oxadiazole to triazolone) impacts molecular planarity and hydrogen-bonding capacity, which are critical for target binding.
- Linker and Functional Groups: The propanoic acid analog lacks the morpholine ring, suggesting reduced basicity and altered solubility compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
